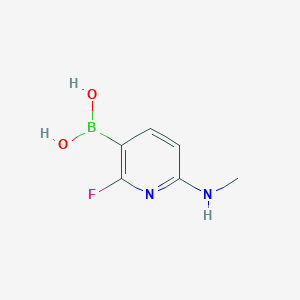
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid
Overview
Description
“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is a boron-containing compound . Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is C6H8BFN2O2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
Boronic acids and their derivatives have been used in various chemical reactions. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” can be utilized in Suzuki-Miyaura cross-coupling reactions. This is a pivotal method in organic chemistry for forming carbon-carbon bonds, often used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases like fluoride or cyanide anions, which makes them useful in various sensing applications. They can be employed in both homogeneous assays and heterogeneous detection systems .
Palladium-Catalyzed Intramolecular Aminocarbonylation
This compound may be used in palladium-catalyzed intramolecular aminocarbonylation reactions, leading to the formation of complex molecules through a process that combines carbonylation and annulation .
N-Arylation
Using copper acetylacetonate as a catalyst, boronic acids can participate in N-arylation processes. This is a type of C-N bond-forming reaction that is essential for constructing nitrogen-containing heterocycles, which are common structures in many drugs .
Synthesis of Anticancer Drugs
Fluorinated pyridines, which can be derived from compounds like “(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid”, are used as precursors in the synthesis of anticancer drugs. Their unique properties contribute to the pharmacological activity of these drugs .
Environmental Benignity
Organoboron reagents, including various boronic acids, are known for their relatively stable, readily prepared, and generally environmentally benign nature. This makes them suitable for use in green chemistry applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the process of oxidative addition, which occurs with formally electrophilic organic groups .
properties
IUPAC Name |
[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLRKYVAVBWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693821 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid | |
CAS RN |
909187-40-2 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



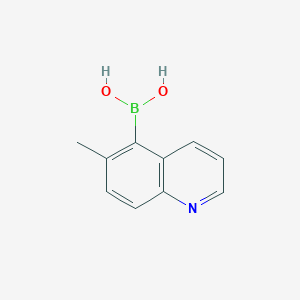
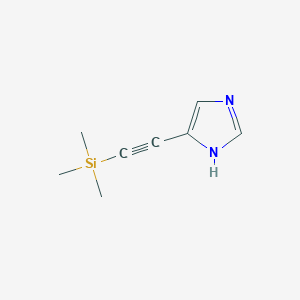


![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)



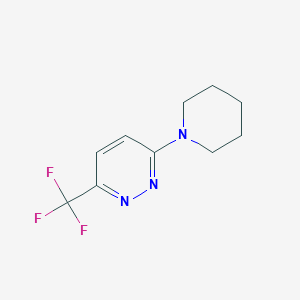
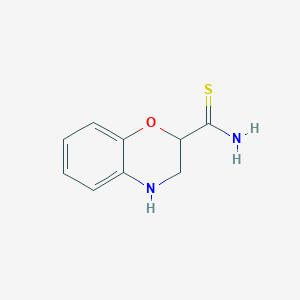
![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
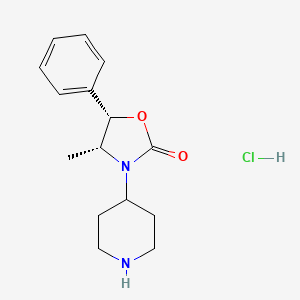
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)